molecular formula C13H18N4O4 B2517713 N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396865-67-0

N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2517713
CAS RN: 1396865-67-0
M. Wt: 294.311
InChI Key: SUWFAOSBWBTTNL-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that is part of a broader class of pyrazole-4-carboxamides. These compounds have been the subject of research due to their potential applications in various fields, including medicinal chemistry. The compound is characterized by the presence of a pyrazine moiety, an azetidine ring, and a dimethoxyethyl group, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related pyrazole-4-carboxamides has been explored in the literature. One approach involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid . Another novel synthetic route reported uses N-(3-(dimethylamino)-2-formylacryloyl)formamide, an intermediate obtained by Vilsmeier–Haack formylation of acetonitrile, reacting with hydrazine hydrate or monosubstituted hydrazines to yield pyrazole-4-carboxamides . These methods provide a foundation for the synthesis of N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide would include several functional groups that are likely to influence its reactivity and interaction with biological targets. The pyrazine ring offers a planar, aromatic system that can engage in pi-stacking interactions, while the azetidine ring introduces a strained, four-membered lactam structure. The dimethoxyethyl group adds steric bulk and may affect the solubility of the compound.

Chemical Reactions Analysis

The provided data does not give specific details on the chemical reactions of N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. However, compounds within this class have been shown to react with thiols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This suggests that the compound may also undergo similar reactions with nucleophiles, potentially leading to the formation of new heterocyclic systems.

Physical and Chemical Properties Analysis

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-20-11(21-2)6-16-12(18)9-7-17(8-9)13(19)10-5-14-3-4-15-10/h3-5,9,11H,6-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWFAOSBWBTTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CN(C1)C(=O)C2=NC=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

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